molecular formula C9H8ClNO3 B13752597 2,6-Dimethyl-3-nitrobenzoyl chloride CAS No. 6307-78-4

2,6-Dimethyl-3-nitrobenzoyl chloride

Cat. No.: B13752597
CAS No.: 6307-78-4
M. Wt: 213.62 g/mol
InChI Key: ALFLTCILZQYZQW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-nitrobenzoyl chloride is an organic compound belonging to the class of aromatic acyl chlorides It is characterized by the presence of two methyl groups and a nitro group attached to a benzene ring, along with a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-nitrobenzoyl chloride typically involves the nitration of 2,6-dimethylbenzoyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

2,6-Dimethylbenzoyl chloride+HNO32,6-Dimethyl-3-nitrobenzoyl chloride+H2O\text{2,6-Dimethylbenzoyl chloride} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 2,6-Dimethylbenzoyl chloride+HNO3​→2,6-Dimethyl-3-nitrobenzoyl chloride+H2​O

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of thionyl chloride as a chlorinating agent is also common in large-scale production to convert the corresponding acid to the acyl chloride.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-3-nitrobenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Electrophilic Aromatic Substitution: The methyl groups activate the benzene ring towards further electrophilic substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

    Amides and Esters: Formed through nucleophilic substitution.

    Amines: Formed through the reduction of the nitro group.

    Halogenated Derivatives: Formed through electrophilic aromatic substitution.

Scientific Research Applications

2,6-Dimethyl-3-nitrobenzoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce the benzoyl moiety into target molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in organic synthesis.

Comparison with Similar Compounds

  • 2,4-Dimethyl-3-nitrobenzoyl chloride
  • 2,6-Dimethylbenzoyl chloride
  • 3-Nitrobenzoyl chloride

Comparison: 2,6-Dimethyl-3-nitrobenzoyl chloride is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the benzene ring. This combination of substituents influences the compound’s reactivity and stability, making it distinct from other similar compounds. The position of the substituents also affects the compound’s chemical behavior, particularly in electrophilic aromatic substitution reactions.

Properties

IUPAC Name

2,6-dimethyl-3-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5-3-4-7(11(13)14)6(2)8(5)9(10)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFLTCILZQYZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286224
Record name 2,6-dimethyl-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-78-4
Record name NSC44279
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dimethyl-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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